Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate is a halogenated biphenyl ester characterized by two bromine atoms at the 3' and 5' positions of the distal phenyl ring and a methyl carboxylate group at the para position of the proximal ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules like Trifarotene, a retinoid receptor agonist . Its structural features—electron-withdrawing bromine substituents and ester functionality—influence its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
methyl 4-(3,5-dibromophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLMTMPBDXWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Formation via Pd-Catalyzed Coupling
The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl backbone. A representative protocol involves coupling methyl 4-bromobenzoate with 3,5-dibromophenylboronic acid under palladium catalysis.
Reaction Conditions :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biphenyl bond. This method achieves yields of 74–91% after purification by flash column chromatography.
Table 1. Suzuki-Miyaura Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl2 | <70% at <3 mol% |
| Solvent System | 1,4-Dioxane/H2O | Polar aprotic enhances stability |
| Temperature | 90°C | <60% at 70°C |
Bromination of Pre-Formed Biphenyl Derivatives
Electrophilic Aromatic Bromination
Post-coupling bromination offers an alternative route. Methyl [1,1'-biphenyl]-4-carboxylate undergoes electrophilic substitution using Br2 in the presence of FeBr3.
Procedure :
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Dissolve biphenyl precursor (1.0 equiv) in dry CH2Cl2.
Challenges :
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Regioselectivity : Achieving 3',5'-dibromination requires steric and electronic directing groups. The ester at position 4 directs bromination to meta positions.
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Side Reactions : Over-bromination or ortho-substitution may occur without precise stoichiometry.
Table 2. Bromination Reaction Outcomes
| Brominating Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Br2 | FeBr3 | 68 | 92 |
| NBS | None | 45 | 85 |
One-Pot Tandem Synthesis
Sequential Coupling-Bromination
Recent advances combine Suzuki-Miyaura coupling and bromination in a single pot, reducing purification steps.
Protocol :
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Couple methyl 4-bromobenzoate with phenylboronic acid using Pd(OAc)2/XPhos.
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Add Br2 (2.0 equiv) and FeBr3 (1.0 equiv) directly to the reaction mixture.
Advantages :
Comparative Analysis of Methods
Table 3. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 74–91 | 95–99 | High | Moderate |
| Post-Bromination | 45–68 | 85–92 | Medium | Low |
| One-Pot Tandem | 65–72 | 90–95 | High | High |
Key Findings :
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Catalyst Choice : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in Suzuki-Miyaura reactions due to enhanced stability.
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Solvent Effects : Degassed 1,4-dioxane minimizes Pd decomposition compared to THF.
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Bromination Control : FeBr3 provides superior regioselectivity over Lewis acids like AlCl3.
Experimental Optimization Strategies
Inert Atmosphere Techniques
Schlenk line methods under argon or nitrogen are critical for air-sensitive intermediates. Exclusion of moisture and oxygen improves yields by 15–20%.
Purification Protocols
Flash chromatography with hexane/ethyl acetate (4:1) effectively separates dibrominated products from mono- or tri-brominated byproducts. Recrystallization from methanol/water (9:1) enhances purity to >99%.
Mechanistic Insights
Palladium Catalysis Dynamics
The catalytic cycle involves:
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Oxidative Addition : Pd(0) inserts into the C–Br bond of methyl 4-bromobenzoate.
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Reductive Elimination : Pd(II) forms the C–C bond, regenerating Pd(0).
Spectroscopic Evidence :
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¹H NMR : Post-reaction analysis shows complete consumption of starting material (δ 7.85 ppm) and emergence of biphenyl signals (δ 7.45–7.60 ppm).
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X-ray Crystallography : Confirms 3',5'-dibromo substitution in the final product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the ester group may be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative, while coupling reactions can produce extended biphenyl systems with various functional groups .
Scientific Research Applications
Organic Synthesis
Applications in Synthesis:
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for various coupling reactions, including:
- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .
- Functionalization : The bromine atoms can be replaced with various nucleophiles, enabling the synthesis of diverse derivatives that can be further modified for specific applications .
Material Science
Potential Uses in Materials:
The structural characteristics of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Compounds with biphenyl structures are known for their rigidity and stability, making them ideal candidates for OLED materials. Research indicates that derivatives can enhance the performance of OLEDs by improving charge transport properties .
- Liquid Crystals : The compound's molecular structure can be utilized in the development of liquid crystal displays (LCDs), where its optical properties may enhance display quality and efficiency .
Medicinal Chemistry
Biological Activity:
Research into the biological applications of this compound has revealed potential therapeutic uses:
- Anticancer Activity : Preliminary studies suggest that related biphenyl compounds exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values below 0.05 μM against specific breast cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 2: OLED Applications
Research conducted on the incorporation of biphenyl derivatives into OLEDs showed improved efficiency and brightness compared to traditional materials. The study emphasized the role of structural modifications in enhancing electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Biphenyl Esters
Methyl 4'-Bromo-[1,1'-Biphenyl]-4-Carboxylate
- Structure: Mono-brominated at the 4' position.
- Synthesis : Prepared via Suzuki coupling of methyl 4-bromobenzoate with phenylboronic acid derivatives .
- Reactivity : Less steric hindrance compared to the dibromo analog, facilitating cross-coupling reactions.
- Applications : Intermediate in materials science and drug discovery .
Ethyl 4,4''-Dibromo-5'-(Butylamino)-2',6'-Dinitro-[1,1':3',1''-Terphenyl]-4'-Carboxylate
- Structure: Terphenyl derivative with dibromo, nitro, and amino groups.
- Biological Activity: Not directly comparable due to the extended terphenyl backbone but highlights the versatility of brominated aromatic systems .
Methyl 3'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Carboxylate
- Structure : Features a trifluoromethyl group at the 3' position.
- Electronic Effects : The strong electron-withdrawing CF3 group increases electrophilicity at the carboxylate, contrasting with bromine’s polarizable yet less electronegative nature .
- Stability : Enhanced hydrolytic resistance compared to brominated analogs due to CF3’s steric and electronic effects .
Hydroxy and Alkoxy Derivatives
Ethyl 3'-Bromo-4'-Hydroxy-[1,1'-Biphenyl]-4-Carboxylate
- Structure : Bromine at 3' and hydroxyl at 4'.
- Reactivity : Hydroxyl group enables hydrogen bonding and conjugation, increasing solubility in polar solvents. Bromine directs electrophilic substitution to ortho/para positions .
- Applications : Precursor to Trifarotene, demonstrating the pharmacological relevance of brominated biphenyls .
Methyl 4'-Hydroxy-[1,1'-Biphenyl]-4-Carboxylate
Physicochemical Properties
Biological Activity
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate (CAS No. 663180-98-1) is a brominated biphenyl derivative with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its interactions with cellular mechanisms, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C15H12Br2O2
- Molecular Weight : 370.04 g/mol
- Structure : The compound features two bromine atoms at the 3' and 5' positions of the biphenyl ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its interactions with cellular components. Key areas of focus include:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines.
- Enzyme Interaction : It may interact with cytochrome P450 enzymes, affecting drug metabolism.
- Cell Signaling Pathways : The compound influences several signaling pathways, including those related to apoptosis and cell proliferation.
Cytotoxicity Studies
Recent research has assessed the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | CC50 (µM) | Selective Cytotoxicity Index |
|---|---|---|
| COLO201 (human colorectal) | < 10 | High |
| MDA-MB-231 (breast cancer) | > 10 | Moderate |
| A549 (lung carcinoma) | > 10 | Low |
| Jurkat (T-cell leukemia) | < 5 | High |
The compound demonstrated significant cytotoxicity against COLO201 cells, suggesting potential for targeted cancer therapy. In contrast, it showed less effectiveness against A549 cells, indicating variability in response among different cancer types.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Binding to cytochrome P450 enzymes can alter the metabolism of other drugs, potentially leading to increased efficacy or toxicity.
- Gene Expression Modulation : The compound may influence transcription factors involved in the regulation of genes associated with oxidative stress and apoptosis.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in specific phases, particularly G0/G1 and G2/M phases, depending on the concentration used.
Case Studies
Several studies have highlighted the biological activity of this compound:
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Study on Cytotoxic Effects :
- In a controlled laboratory setting, the compound was tested against multiple cancer cell lines using the MTT assay. Results indicated that at concentrations near its CC50, it effectively reduced cell viability in COLO201 cells while having a lesser impact on normal fibroblast cells.
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Impact on Cell Signaling :
- Another study explored how this compound affects MAPK signaling pathways. It was found to upregulate specific kinases involved in stress responses, suggesting a role in modulating cellular responses to external stimuli.
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Long-term Effects on Cell Viability :
- Longitudinal studies indicated that prolonged exposure to this compound resulted in sustained cytotoxic effects and alterations in gene expression profiles associated with apoptosis and cell survival.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate, and how can regioselectivity be controlled?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst, as demonstrated in biphenyl derivative syntheses (e.g., coupling of brominated aryl boronic acids with methyl benzoate precursors). Key steps include halogenation of the biphenyl core and esterification .
- Challenges : Regioselectivity in dibromination (3' and 5' positions) requires careful optimization of reaction conditions (e.g., temperature, stoichiometry). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and guide experimental design .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm substitution patterns via coupling constants (e.g., aromatic protons) and ester carbonyl signals (~168-170 ppm). 2D NMR (COSY, HSQC) clarifies connectivity in crowded regions .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry (3',5'-Br positions) and biphenyl torsional angles. For example, similar biphenyl esters show dihedral angles of 20–40° between aromatic rings .
Q. What purification techniques are optimal for isolating this compound?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated byproducts. Recrystallization from ethanol or DCM/hexane mixtures improves purity. Monitor via HPLC (C18 column, 70:30 MeOH/H₂O) to verify >98% purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis and predict reactivity?
- Methodology :
- Reaction Design : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states in Suzuki-Miyaura coupling. Identify energy barriers for C-Br bond activation and transmetallation steps .
- DFT Studies : Calculate electrostatic potential maps to predict electrophilic bromination sites. Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to validate structures .
Q. What strategies address contradictions in reported reaction yields for analogous biphenyl esters?
- Analysis : Variations in Pd catalyst loading (e.g., 2–5 mol%), solvent polarity (toluene/EtOH vs. THF), and base (Na₂CO₃ vs. K₃PO₄) significantly impact yields. Statistical design of experiments (DoE) can identify critical factors:
- Example : A 2³ factorial design (catalyst, solvent, temperature) reduces trial runs while quantifying interactions between variables .
Q. How does steric hindrance from the 3',5'-dibromo groups influence supramolecular packing in crystal structures?
- Methodology : Analyze Hirshfeld surfaces and packing motifs via CrystalExplorer. Bromine atoms participate in halogen bonding (C-Br⋯O=C), while ester groups form C-H⋯O interactions. Compare with non-brominated analogs to quantify lattice energy differences .
Q. Can this compound serve as a precursor for functional materials (e.g., liquid crystals or OLEDs)?
- Hypothesis : The biphenyl core and bromine substituents enable further functionalization (e.g., Sonogashira coupling for alkynyl derivatives). Evaluate mesomorphic behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For OLEDs, introduce electron-transport groups (e.g., cyano) at the 4-position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
